Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate
Description
Historical Context and Discovery Timeline
The synthesis of this compound is rooted in the broader development of phthalimide-based protecting strategies, notably the Gabriel synthesis , which emerged in the late 19th century. Siegmund Gabriel’s 1887 discovery of using potassium phthalimide to synthesize primary amines laid the groundwork for derivatives like this compound. While its exact discovery date remains undocumented, its CAS registry number (7474-75-1) suggests formal recognition in the mid-20th century as part of systematic efforts to catalog specialized intermediates.
The compound’s design likely arose from the need to protect amino groups during multi-step syntheses, a challenge addressed by incorporating the phthalimide moiety—a strategy exemplified in modern protocols for amino acid modification. For instance, the 2020 synthesis of glutamic acid cholesterol ester involved analogous phthalimide protection to prevent undesired side reactions, underscoring the enduring utility of such derivatives.
IUPAC Nomenclature and Structural Classification
The systematic IUPAC name This compound reflects its structural complexity:
- Ethyl butanoate backbone : A four-carbon chain with an ester group ($$ \text{-COOCH}2\text{CH}3 $$) at position 1.
- Amino group : At position 2 ($$ \text{-NH}_2 $$), providing nucleophilic character.
- Phthalimide substituent : A 1,3-dioxoisoindol-2-yl group at position 4, featuring two carbonyl groups flanking a nitrogen atom.
Structural Classification :
- Hybrid molecule : Combines an aliphatic amino acid ester with an aromatic heterocycle.
- Functional groups : Ester, primary amine, and cyclic imide.
- Stereochemistry : The presence of one undefined stereocenter (as per computed properties) introduces potential chirality, though stereoselective synthesis routes remain unexplored in available literature.
| Computed Property | Value |
|---|---|
| Exact Mass | 276.11108 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 89.7 Ų |
| XLogP3 | 1.2 |
Table 1: Key physicochemical properties of this compound.
The molecule’s rotatable bonds and polar surface area suggest moderate flexibility and solubility in polar aprotic solvents, aligning with its role as a synthetic intermediate.
Significance in Modern Organic Chemistry Research
This compound occupies a niche in organic synthesis due to its dual functionality:
- Amino Protection : The phthalimide group shields the amine during reactions, preventing unwanted nucleophilic attack or oxidation. This is critical in peptide synthesis and alkaloid derivatization.
- Building Block for Heterocycles : Its structure serves as a precursor to fused-ring systems. For example, hydrazinolysis of the phthalimide group could yield primary amines for further cyclization.
- Catalytic Studies : The electron-withdrawing phthalimide moiety may influence reaction kinetics in metal-catalyzed cross-couplings, though specific studies are yet to be reported.
Recent applications mirror trends in green chemistry , where efficient protecting groups minimize waste. A 2025 study on enzyme-mediated acylations highlighted phthalimide-protected amines as key substrates due to their stability under biocatalytic conditions. Furthermore, the compound’s moderate lipophilicity ($$ \text{XLogP3} = 1.2 $$) makes it suitable for medicinal chemistry applications, though its direct biological activity remains uncharacterized.
Properties
CAS No. |
7474-75-1 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3 |
InChI Key |
AZRITKQLVCDVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Condensation of Phthalic Anhydride Derivatives
Step 1: Formation of the Isoindolinone Core
- Reagents: Phthalic anhydride or substituted derivatives, primary amines (e.g., ammonia or alkyl amines).
- Method: Nucleophilic attack of ammonia or amines on phthalic anhydride followed by cyclization under reflux conditions yields the isoindolinone scaffold.
Phthalic anhydride + NH3 → Isoindolinone derivative
This step is well-documented in patent literature, notably in WO2012142671A1, which discusses aromatic amides and their uses, including isoindolinone derivatives.
Functionalization at the 2-Position with Amino Group
Step 2: Nucleophilic substitution or reduction
The isoindolinone ring can be selectively aminated at the 2-position through nucleophilic substitution or reduction of suitable precursors, such as nitro derivatives or halogenated intermediates.
Method: Employing reductive amination or direct amino substitution with ammonia or amines under controlled conditions.
- Selectivity is achieved by controlling reaction conditions, such as temperature and solvent polarity.
- Protecting groups may be used to prevent undesired reactions at other positions.
Attachment of the Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate Moiety
Step 3: Esterification and side-chain attachment
The ethyl butanoate chain is introduced via acylation or esterification reactions.
Method: Activation of the carboxylic acid or acid derivatives (e.g., acid chlorides or anhydrides) followed by coupling with amino-functionalized isoindolinone.
Alternatively, the amino group at the 2-position can be acylated with an appropriate activated ester or acid derivative of the butanoate chain.
Amino isoindolinone + ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate derivative → Final compound
This step often involves carbodiimide coupling agents (e.g., EDC, DCC) to facilitate amide bond formation.
Final Purification and Characterization
- The crude product is purified via recrystallization, chromatography (e.g., silica gel chromatography), or preparative HPLC.
- Structural confirmation is performed through NMR, IR, MS, and elemental analysis.
Representative Reaction Scheme
Phthalic anhydride + Ammonia → Isoindolinone core
↓
Selective aminoation at 2-position
↓
Coupling with ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate derivative (via carbodiimide-mediated amidation)
↓
Purification → Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate
Data Tables Summarizing Key Reaction Conditions
Notes on Optimization and Variations
- Reaction Temperature: Typically between 0°C and 80°C, depending on the step.
- Solvent Choice: Polar aprotic solvents like DMSO, DMF, or DCM are preferred.
- Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques enhance yield and purity.
- Alternative Routes: Microwave-assisted synthesis and enzymatic catalysis have been explored in related compounds for greener and faster routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalic acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phthalimide moiety may produce phthalic acid derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula and a molecular weight of approximately 276.29 g/mol. It features an ethyl ester group, an amino group, and a dioxoisoindole moiety. This compound has potential biological activity and utility in various applications.
Pharmaceutical Development
This compound may serve as a lead compound for developing new drugs targeting inflammatory conditions due to its biological activities. Compounds with similar structures have demonstrated potential as inhibitors of certain enzymes involved in metabolic pathways, suggesting they could be relevant in treating metabolic disorders. Derivatives of this compound can be synthesized to potentially enhance biological activities or modify pharmacological profiles.
Potential Therapeutic Effects
This compound is used as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Organic Synthesis
This compound is used in organic synthesis. Several synthetic routes have been proposed for its preparation, highlighting its versatility and accessibility for research purposes.
Pharmacodynamics and Pharmacokinetics
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phthalimide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate and its analogs:
*Note: The molecular formula and weight for the target compound are inferred based on structural similarity.
Key Observations:
- Amino vs. Sulfur/Other Groups: The amino group in the target compound may enhance hydrogen bonding and solubility compared to the methylsulfanyl group in or the acrylate ester in .
- Backbone Modifications: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate features an ethoxy linker and 3-oxo group, likely increasing steric hindrance and altering metabolic stability.
- Acid vs. Ester : The carboxylic acid derivative exhibits higher polarity and acidity compared to ester analogs, impacting bioavailability and reactivity.
Physicochemical and Functional Properties
Volatility and Stability:
- Esters with shorter alkyl chains (e.g., ethyl crotonate in ) exhibit higher volatility and are lost during washing processes. The target compound’s phthalimide group and longer backbone may reduce volatility, enhancing persistence in formulations .
- The methylsulfanyl group in could increase hydrophobicity, while the amino group in the target compound may improve water solubility.
Reactivity:
- The acrylate ester in is prone to polymerization due to the double bond, whereas the target compound’s amino group may participate in condensation reactions or act as a nucleophile .
- The 3-oxo group in might undergo keto-enol tautomerism, influencing redox behavior .
Biological Activity
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is a compound with significant potential in medicinal chemistry, primarily due to its biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and potential applications in drug development.
Structural Overview
This compound has the molecular formula and a molecular weight of approximately 276.29 g/mol. Its structure includes an ethyl ester group, an amino group, and a dioxoisoindole moiety, which is crucial for its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects suggest its potential utility in pain management therapies. The compound may inhibit specific inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
Enzyme Inhibition
Similar compounds have shown promise as inhibitors of enzymes involved in metabolic pathways. This compound may interact with various protein targets that mediate its biological effects. Preliminary studies suggest that it could influence metabolic disorders through enzyme inhibition .
The mechanisms through which this compound exerts its biological effects include:
- Molecular Docking Studies : These studies can elucidate the interactions between the compound and specific protein targets.
- Enzyme Inhibition Assays : Such assays are pivotal for understanding how the compound affects metabolic pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate | Lacks amino group; potential differences in biological activity | |
| 2-Aminoethyl 4-(1,3-dioxoisoindol-2-yl)butanoate | Contains an additional ethyl group; altered solubility properties | |
| N-Methyl this compound | Methyl substitution may enhance lipophilicity |
This comparison highlights the diversity within this chemical family and underscores how structural modifications can influence biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound can reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.
- Animal Models : In vivo studies have shown that administration of the compound leads to a significant reduction in pain response in models of acute pain.
- Pharmacokinetics : Early pharmacokinetic studies suggest good absorption and distribution characteristics, which are essential for therapeutic efficacy.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Drug Development : It may serve as a lead compound for developing new drugs targeting inflammatory pathways.
- Metabolic Disorders : Its potential as an enzyme inhibitor could be explored further for treating metabolic disorders.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate?
The synthesis typically involves multi-step reactions, including condensation of amino acids with phthalimide derivatives. For example, a related compound, ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, was synthesized via reductive amination using benzaldehyde and acetic acid as catalysts . Similar strategies can be adapted by substituting precursors to introduce the 1,3-dioxoisoindolyl moiety. Key steps include protecting the amino group, coupling reactions, and esterification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : For structural elucidation of the phthalimide and ester groups.
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C16H17NO6, MW 319.31 as per a structural analog) .
- IR Spectroscopy : To identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and dioxoisoindolyl groups) . Cross-referencing spectral data with computational models (e.g., DFT) can resolve ambiguities.
Q. What are the key applications of this compound in pharmacological research?
The 1,3-dioxoisoindolyl group is a bioisostere for peptide bonds, making the compound a candidate for enzyme inhibition studies. Structural analogs like indobufen (a thromboxane synthase inhibitor) highlight its potential in anticoagulant research . It may also serve as a precursor for prodrugs due to its ester functionality, which can enhance bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : Using Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Maintaining 60–80°C during condensation prevents side reactions. A fractional factorial design (DoE) can systematically evaluate variables like molar ratios and reaction time .
Q. How do researchers resolve discrepancies in NMR data during structural confirmation?
Contradictions in spectral assignments (e.g., overlapping peaks) are addressed by:
Q. How does the 1,3-dioxoisoindolyl moiety influence the compound’s reactivity in nucleophilic environments?
The electron-withdrawing phthalimide group stabilizes adjacent carbocations, facilitating nucleophilic attack at the β-position. This reactivity is critical in designing Michael acceptors or protease inhibitors. Studies on analogs like 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal demonstrate enhanced electrophilicity at the aldehyde group due to conjugation with the dioxoisoindolyl ring .
Methodological Notes
- Chromatographic Analysis : For purity assessment, reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is recommended. Volatile esters (e.g., ethyl butanoate analogs) require HS-SPME-GC×GC-TOFMS for trace analysis .
- Stability Studies : Store the compound under inert gas at –20°C to prevent hydrolysis of the ester group. Monitor degradation via TLC or LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
